N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide
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Overview
Description
N-(2-(4-(2,3-Dihydrobenzofuran-7-yl)piperazin-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide group linked to a piperazine ring, which is further connected to a dihydrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2,3-Dihydrobenzofuran-7-yl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Dihydrobenzofuran Moiety: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Synthesis of the Piperazine Intermediate: The piperazine ring can be synthesized through nucleophilic substitution reactions involving ethylenediamine and appropriate halogenated compounds.
Coupling Reactions: The dihydrobenzofuran and piperazine intermediates are coupled using reagents such as carbodiimides to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The piperazine ring can undergo substitution reactions, where hydrogen atoms are replaced by various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-(2,3-Dihydrobenzofuran-7-yl)piperazin-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly for its interactions with neurotransmitter receptors.
Biological Research: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Pharmacology: Investigated for its potential effects on the central nervous system, including anxiolytic and antidepressant properties.
Industrial Applications: Utilized in the synthesis of more complex molecules for pharmaceutical development.
Mechanism of Action
The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of receptors such as serotonin or dopamine receptors. These interactions can influence various signaling pathways, leading to changes in mood, perception, and behavior.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide: A potent and selective dopamine D4 ligand.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: Known for their antibacterial activity.
Uniqueness
N-(2-(4-(2,3-Dihydrobenzofuran-7-yl)piperazin-1-yl)ethyl)benzamide is unique due to its specific combination of a benzofuran moiety with a piperazine ring, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter receptors sets it apart from other similar compounds.
Properties
CAS No. |
98205-74-4 |
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Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-[4-(2,3-dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C21H25N3O2/c25-21(18-5-2-1-3-6-18)22-10-11-23-12-14-24(15-13-23)19-8-4-7-17-9-16-26-20(17)19/h1-8H,9-16H2,(H,22,25) |
InChI Key |
WSDAUYOWKQKRGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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